Crystal Structure Evidence: BPH-1086 Positions a Four-Carbon η¹-O-Enolate Intermediate on the IspH [4Fe‑4S] Cluster
In the 1.6‑Å X‑ray structure of E. coli IspH in complex with BPH-1086 (but‑2‑ynyl diphosphate, PDB 3UV3), a η¹‑O‑enolate intermediate is observed with the C4‑ligand oxygen directly bound to the unique fourth iron of the [4Fe‑4S] cluster [1]. This four‑carbon enolate geometry is absent in the propynyl diphosphate complex (C3, PDB 3URK) and the buta‑2,3‑dienyl diphosphate complex (C4‑allene, PDB 3UV7), demonstrating chain‑length‑ and saturation‑dependent binding modes within the same IspH active site under identical crystallization conditions [2].
| Evidence Dimension | Ligand‑Fe‑S cluster binding topology and C‑atom chain length |
|---|---|
| Target Compound Data | BPH-1086 (but‑2‑ynyl diphosphate, C4 alkyne, PDB 3UV3): η¹‑O‑enolate with C4 oxygen bound to the unique fourth Fe; resolution 1.6 Å |
| Comparator Or Baseline | Propynyl diphosphate (C3 alkyne, PDB 3URK): no reported η¹‑O‑enolate; buta‑2,3‑dienyl diphosphate (C4 allene, PDB 3UV7): distinct binding mode |
| Quantified Difference | Unique η¹‑O‑enolate intermediate confirmed for BPH-1086; not observed for C3 or C4‑allene analogues at comparable resolution |
| Conditions | E. coli IspH oxidized state; X‑ray diffraction at 1.6–2.0 Å; ligand co‑crystallization under anaerobic conditions |
Why This Matters
Procurement of BPH-1086 is essential when the experimental objective requires the specific four‑carbon η¹‑O‑enolate intermediate geometry; shorter or unsaturated analogues will not reproduce this Fe‑S cluster interaction, undermining mechanistic reproducibility.
- [1] Span I, Wang K, Wang W, Zhang Y, Bacher A, Eisenreich W, Li K, Schulz C, Oldfield E, Groll M. Discovery of acetylene hydratase activity of the iron‑sulphur protein IspH. Nat Commun. 2012;3:1042. View Source
- [2] RCSB PDB. 3UV3: Ec_IspH with but-2-ynyl diphosphate; 3URK: IspH with propynyl diphosphate; 3UV7: Ec_IspH with buta-2,3-dienyl diphosphate. View Source
